molecular formula C17H25N3O2S2 B4665494 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B4665494
M. Wt: 367.5 g/mol
InChI Key: IIOGJJRROBPQBP-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group under basic conditions . The final step involves the formation of the carbothioamide group, which can be achieved through the reaction of an isothiocyanate with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would yield an amine .

Scientific Research Applications

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist for certain receptors, blocking their activity and thereby modulating physiological responses . The exact pathways involved depend on the specific biological context and the molecular targets of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-14-6-2-3-13-20(14)17(23)18-15-7-9-16(10-8-15)24(21,22)19-11-4-5-12-19/h7-10,14H,2-6,11-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOGJJRROBPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide
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2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide
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2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide
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2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide
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Reactant of Route 6
2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.